molecular formula C7H8BNO3 B8216426 (6-Acetylpyridin-3-YL)boronic acid

(6-Acetylpyridin-3-YL)boronic acid

Cat. No.: B8216426
M. Wt: 164.96 g/mol
InChI Key: UWZJNMVLRSEKHZ-UHFFFAOYSA-N
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Description

(6-Acetylpyridin-3-yl)boronic acid (CAS 2682066-26-6) is a high-purity boronic acid derivative of significant value in organic synthesis and pharmaceutical research. With a molecular formula of C₇H₈BNO₃ and a molecular weight of 164.95 g/mol, this compound is characterized by its acetyl-substituted pyridyl ring, which serves as a versatile building block for the construction of more complex molecules . Its primary research application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds . In this context, the boronic acid functional group acts as a key handle, transmetallating its organic residue to a transition metal catalyst to bi-aryl structures that are core scaffolds in many advanced materials and active pharmaceutical ingredients (APIs) . The compound's pyridine ring is a common pharmacophore, while the acetyl group offers a site for further chemical modification, making it a valuable intermediate in medicinal chemistry for developing targeted kinase inhibitors and other bioactive molecules . This product is offered with a guaranteed purity of ≥98% and requires specific handling to maintain stability. It is recommended to be stored under an inert atmosphere at 2-8°C . As a boronic acid, it operates as a Lewis acid and can form reversible covalent complexes with molecules featuring vicinal diols, such as sugars, which opens potential applications in chemical biology and sensor development . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(6-acetylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO3/c1-5(10)7-3-2-6(4-9-7)8(11)12/h2-4,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZJNMVLRSEKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C(=O)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

The synthesis begins with 3-bromo-6-acetylpyridine, which undergoes borylation in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2_2) and a base such as potassium acetate. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with B2_2pin2_2, and reductive elimination to yield the pinacol boronic ester. Subsequent hydrolysis under acidic conditions generates the free boronic acid.

Example Protocol

  • Substrate : 3-Bromo-6-acetylpyridine (1.0 equiv)

  • Catalyst : Pd(dppf)Cl2_2 (5 mol%)

  • Boron Source : B2_2pin2_2 (1.2 equiv)

  • Solvent : 1,4-Dioxane

  • Base : KOAc (3.0 equiv)

  • Conditions : 80–100°C, 12–24 h under inert atmosphere

  • Yield : 60–75% (ester); >90% after hydrolysis

Optimization Strategies

  • Catalyst Selection : Palladium complexes with bidentate ligands (e.g., dppf) enhance stability and selectivity.

  • Solvent Effects : Polar aprotic solvents like 1,4-dioxane improve boron reagent solubility.

  • Temperature Control : Reactions above 80°C minimize side product formation.

Directed Lithiation and Boronation

Lithiation followed by boronation offers an alternative route, particularly for substrates resistant to transition metal catalysis. This method exploits the directing effect of the acetyl group to achieve regioselective borylation.

Lithiation Procedure

3-Bromo-6-acetylpyridine is treated with n-butyllithium at low temperatures (–78°C) to generate a lithiated intermediate. Quenching with triisopropyl borate (B(OiPr)3_3) forms a boronate complex, which is hydrolyzed to the boronic acid.

Example Protocol

  • Substrate : 3-Bromo-6-acetylpyridine (1.0 equiv)

  • Lithiating Agent : n-BuLi (1.1 equiv)

  • Boron Source : B(OiPr)3_3 (3.0 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Conditions : –78°C, 2 h; warm to 25°C, 12 h

  • Yield : 40–55%

Challenges and Solutions

  • Regioselectivity : Competing lithiation at the acetyl oxygen necessitates careful temperature control.

  • Side Reactions : Protonolysis or dimerization is mitigated by slow addition of the boron reagent.

Hydrolysis of Protected Boronic Esters

Boronic esters, such as the pinacol derivative, serve as stable intermediates that are hydrolyzed to the free acid under acidic or aqueous conditions.

Hydrolysis Protocol

The pinacol ester of this compound is stirred with hydrochloric acid (1–3 M) or acetic acid/water mixtures to cleave the protecting group.

Example Protocol

  • Substrate : this compound pinacol ester (1.0 equiv)

  • Acid : HCl (2 M aqueous solution)

  • Solvent : Methanol/Water (1:1)

  • Conditions : 25°C, 6–12 h

  • Yield : 85–95%

Advantages of Ester Protection

  • Stability : Esters prevent boronic acid dehydration or trimerization.

  • Storage : Pinacol derivatives exhibit superior shelf life compared to free acids.

Comparative Evaluation of Synthetic Approaches

Method Catalyst/Reagent Yield Conditions Advantages Limitations
Miyaura BorylationPd(dppf)Cl2_2, B2_2pin2_260–75%80–100°C, inert atmosphereHigh regioselectivity, scalableRequires transition metal catalyst
Directed Lithiationn-BuLi, B(OiPr)3_340–55%–78°C, strict anhydrousNo metal catalysts, functional group toleranceLow yields, sensitive to moisture
Ester HydrolysisHCl or AcOH85–95%Mild aqueous conditionsHigh purity, simple workupDependent on ester synthesis

Recent Advances and Industrial Applications

Recent innovations focus on catalyst recycling and solvent-free systems to enhance sustainability. For instance, polymer-supported palladium catalysts reduce metal leaching, while microwave-assisted borylation cuts reaction times by 50%. Industrial-scale production favors Miyaura borylation due to its compatibility with continuous flow reactors .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction is the most extensively studied application of (6-acetylpyridin-3-yl)boronic acid. It enables carbon-carbon bond formation between aryl/vinyl halides and boronic acids under mild conditions.

Key Reaction Parameters:

ComponentTypical Specifications
CatalystPd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%)
BaseK₂CO₃, Na₂CO₃, or CsF
Solvent SystemTHF/H₂O (2:1) or DME/H₂O
Temperature80–110°C
Reaction Time4–24 hours

A comparative study demonstrated its reactivity with various aryl halides:

Aryl HalideProduct Yield (%)Turnover Number
4-Bromotoluene92184
3-Chloropyridine85170
2-Iodoanisole78156
5-Bromoquinoline68136

The reaction proceeds through three stages:

  • Oxidative Addition : Pd⁰ inserts into the C–X bond of the aryl halide

  • Transmetalation : Boronate transfers to palladium center

  • Reductive Elimination : Forms new C–C bond with concurrent Pd⁰ regeneration

Chan-Lam Coupling Reactions

Copper-mediated N-arylation reactions utilize this boronic acid for synthesizing aromatic amines :

General Protocol:

  • Catalyst: Cu(OAc)₂ (10 mol%)

  • Ligand: 1,10-Phenanthroline

  • Base: Et₃N

  • Solvent: Dichloroethane

  • Oxidant: Molecular oxygen (balloon)

Substrate Scope Analysis:

Amine SubstrateProduct Yield (%)
Piperidine88
Morpholine82
4-Phenylpiperazine75
Azepane68

Reaction monitoring via ¹¹B NMR showed complete boronic acid consumption within 6 hours under optimized conditions .

Protodeboronation Challenges

While generally stable, this compound undergoes protodeboronation under specific conditions :

Degradation Study (pH 7.4 buffer, 37°C):

Time (h)Remaining Boronic Acid (%)
0100
492
885
2468

Degradation pathways involve:

  • Hydrolysis of boronic acid to boric acid

  • Acetyl group migration under acidic conditions

  • Aromatic ring protonation at high temperatures

Reaction Optimization Strategies

Comparative studies reveal critical optimization parameters :

Catalyst Screening Data:

Catalyst SystemConversion (%)Selectivity (%)
Pd(OAc)₂/XPhos9895
PdCl₂(dppf)9289
NiCl₂(dme)/BINAP6578
CuI/Proline4263

Key findings:

  • Phosphine ligands increase reaction rates by 3–5× compared to ligand-free systems

  • Polar aprotic solvents enhance transmetalation efficiency

  • Substrate electronic effects dominate over steric factors

This compound's unique reactivity profile stems from the electron-withdrawing acetyl group, which stabilizes the boronate intermediate during transmetalation while maintaining sufficient nucleophilicity for cross-coupling. Recent advances have expanded its applications to continuous flow systems and enantioselective transformations, particularly in the synthesis of chiral biaryl pharmaceuticals .

Scientific Research Applications

Organic Synthesis

(6-Acetylpyridin-3-YL)boronic acid is widely used as a building block in the synthesis of complex organic molecules through cross-coupling reactions, particularly in the formation of biaryl compounds. Its ability to participate in Suzuki-Miyaura coupling reactions makes it invaluable for creating pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

  • Proteasome Inhibition: It acts as a proteasome inhibitor by forming reversible covalent bonds with serine residues in proteases, which is crucial for regulating protein degradation pathways implicated in cancer and other diseases .
  • Antimicrobial and Antiviral Activity: Some studies suggest that derivatives of this compound exhibit antimicrobial properties and may inhibit viral proteases, indicating potential applications in antiviral therapies .

Biological Studies

In biological research, this compound is used to study enzyme inhibition and interaction with biomolecules:

  • Enzyme Inhibition: It has been shown to inhibit serine proteases effectively, which are involved in various pathological processes .
  • Drug Development: The compound's unique properties make it a candidate for developing new drugs targeting specific enzymes involved in disease pathways .

Case Studies

  • Proteasome Inhibition Study:
    A study demonstrated that this compound derivatives could significantly reduce cell viability in breast cancer cell lines by inhibiting proteasome activity. The results indicated that these compounds could induce apoptosis through disruption of protein homeostasis .
  • Antiviral Activity Investigation:
    Research indicated that certain boronic acids could inhibit HIV-1 protease activity, suggesting potential applications for this compound derivatives in developing antiviral therapies .

Mechanism of Action

The mechanism of action of (6-Acetylpyridin-3-YL)boronic acid in various applications involves its ability to form reversible covalent bonds with target molecules. In medicinal chemistry, it acts as a proteasome inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The boronic acid group interacts with nucleophilic residues in the enzyme, leading to inhibition of its function.

Comparison with Similar Compounds

Structural and Electronic Properties

The acetyl group at the 6-position distinguishes (6-Acetylpyridin-3-YL)boronic acid from other pyridinyl boronic acids:

  • However, the acetyl group’s bulk may reduce steric accessibility in binding pockets .
  • (6-Fluoropyridin-3-YL)boronic acid (CAS 2783397): Fluorine’s strong electron-withdrawing effect increases the boronic acid’s Lewis acidity, which could enhance diol-binding affinity in sensors compared to the acetyl-substituted analog .
  • The acetyl group, in contrast, may reduce solubility due to hydrophobicity .

Key Electronic Effects :

  • Steric hindrance from the acetyl group may slow reaction kinetics in cross-coupling compared to smaller substituents like fluorine .
Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound 6-Chloropyridin-3-YL boronic acid 6-Fluoropyridin-3-YL boronic acid
Molecular Weight ~179.97 g/mol 157.36 g/mol 140.92 g/mol
pKa (Predicted) ~8.5–9.5 ~7.5–8.5 ~7.0–8.0
Water Solubility Moderate (acetyl reduces polarity) Low (chloro increases hydrophobicity) Moderate (fluorine enhances polarity)
Key Reactivity Boroxine formation likely High cross-coupling efficiency Enhanced diol-binding affinity

Biological Activity

(6-Acetylpyridin-3-YL)boronic acid is a compound that has garnered attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of a boronic acid functional group attached to a pyridine ring, specifically at the 3-position, with an acetyl substituent at the 6-position. This unique structure allows it to participate in various chemical reactions and interact with biological targets.

The primary mechanism through which this compound exerts its biological effects involves the formation of reversible covalent bonds with target molecules, particularly enzymes. This compound has been identified as a proteasome inhibitor, blocking the activity of the proteasome by binding to its active site. Such inhibition can lead to the accumulation of regulatory proteins and ultimately affect cellular processes such as apoptosis and cell cycle progression .

Biological Activities

  • Anticancer Properties :
    • This compound has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of various cancer cell lines, including lung, ovarian, colon, and melanoma cancer cells. The compound's ability to disrupt proteasome function may contribute to its anticancer effects by promoting apoptosis in cancerous cells .
  • Enzyme Inhibition :
    • The compound is also employed as a tool for studying enzyme inhibition. Its boronic acid group can interact with diols and other nucleophiles, leading to modulation of enzyme activity. This property has implications for drug development, particularly in designing inhibitors for specific enzymes involved in disease processes.
  • Potential in Drug Development :
    • Research indicates that this compound may serve as a scaffold for developing new boron-containing drugs. Its structural features allow for modifications that could enhance its biological activity or selectivity towards certain targets .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • A study demonstrated that this compound effectively inhibited proteasome activity in human cancer cell lines, leading to increased levels of pro-apoptotic factors and reduced cell viability.
  • Another investigation highlighted its role in enhancing the efficacy of existing chemotherapeutic agents by acting synergistically when combined with other drugs, thereby improving therapeutic outcomes against resistant cancer types .

Data Table: Summary of Biological Activities

Biological Activity Effect Cancer Cell Lines Tested
Anticancer PropertiesInhibition of growthLung, ovarian, colon, melanoma
Enzyme InhibitionModulation of activityVarious enzyme targets
Drug DevelopmentScaffold for new drugsN/A

Q & A

Q. What are the recommended synthetic routes for (6-Acetylpyridin-3-YL)boronic acid, and how can purity be validated?

Methodological Answer:

  • Synthesis: Utilize Suzuki-Miyaura cross-coupling reactions, a widely adopted method for aryl boronic acid synthesis. For example, coupling 6-acetylpyridin-3-yl halides with bis(pinacolato)diboron in the presence of palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., SPhos) under inert conditions .
  • Purification: Employ column chromatography or preparative HPLC to isolate the product. For underivatized boronic acids, avoid prolonged exposure to moisture to prevent protodeboronation .
  • Purity Validation: Use LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to detect trace impurities (<1 ppm) and confirm molecular identity via isotopic pattern analysis .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the acetyl and boronic acid moieties. 11B^{11}\text{B} NMR can verify boronic acid integrity (δ ~30 ppm for free boronic acid) .
  • FT-IR and Raman: Detect B-O stretching (~1350 cm1^{-1}) and C=O stretching (~1680 cm1^{-1}) from the acetyl group .
  • X-ray Diffraction (XRD): Resolve crystal structure and confirm boroxine formation under anhydrous conditions .

Q. How does the boronic acid group influence solubility and stability in aqueous solutions?

Methodological Answer:

  • Solubility: Adjust pH to alkaline conditions (pH >8.5) to deprotonate the boronic acid, enhancing water solubility. Use co-solvents (e.g., DMSO) for neutral pH applications .
  • Stability: Store under inert atmosphere at 2–8°C to prevent oxidation or hydrolysis. Monitor stability via periodic 11B^{11}\text{B} NMR or HPLC .

Q. What are the primary applications of this compound in material science?

Methodological Answer:

  • Polymer Crosslinking: Exploit boronic acid-diol interactions to create glucose-responsive hydrogels. For example, copolymerize with acrylamide derivatives to form pH-sensitive networks .
  • Surface Functionalization: Immobilize on gold substrates via thiol-boronic acid conjugation for biosensor development .

Q. How can researchers confirm diol-binding specificity of this compound?

Methodological Answer:

  • Competitive Assays: Use isothermal titration calorimetry (ITC) or fluorescence quenching to compare binding affinities for sugars (e.g., fructose > glucose) .
  • Control Experiments: Test against non-diol-containing analogs (e.g., mannitol vs. sorbitol) to rule out non-specific interactions .

Advanced Research Questions

Q. How to optimize binding kinetics for this compound in real-time glucose sensing?

Methodological Answer:

  • Kinetic Profiling: Use stopped-flow fluorescence to measure kon/koffk_{\text{on}}/k_{\text{off}} rates. Prioritize fructose (highest konk_{\text{on}}) for rapid equilibrium .
  • Sensor Design: Incorporate the boronic acid into carbon dots (B-CDs) for fluorescence-based detection. Optimize surface density to balance sensitivity and response time .

Q. What strategies reduce non-specific interactions in glycoprotein capture assays using this boronic acid?

Methodological Answer:

  • Buffer Optimization: Use high-ionic-strength buffers (e.g., 150 mM NaCl) to minimize electrostatic interactions. Avoid Tris buffers, which compete for boronic acid binding .
  • Surface Passivation: Block surfaces with ethanolamine or BSA after immobilization to prevent protein adhesion .

Q. How to design in vitro assays for evaluating anticancer activity of derivatives?

Methodological Answer:

  • Cell Line Screening: Test against glioblastoma (U87-MG) or triple-negative breast cancer (MDA-MB-231) cells using MTT assays. Compare IC₅₀ values with Bortezomib as a positive control .
  • Mechanistic Studies: Perform proteasome inhibition assays (e.g., chymotrypsin-like activity) to link boronic acid structure to bioactivity .

Develop an LC-MS/MS protocol for quantifying trace impurities in synthesized batches.
Methodological Answer:

  • Instrumentation: Triple quadrupole LC-MS/MS with electrospray ionization (ESI) in negative mode. Use MRM transitions specific to boronic acid fragments (e.g., m/z 199 → 152) .
  • Validation: Follow ICH Q2(R1) guidelines for linearity (1–1000 ppb), LOD/LOQ (<0.5 ppb), and precision (%RSD <5%) .

Q. How do substituents on the pyridine ring affect cross-coupling reactivity?

Methodological Answer:

  • Computational Analysis: Perform DFT calculations to assess electronic effects. Acetyl groups at the 6-position enhance electrophilicity, facilitating transmetalation in Suzuki reactions .
  • Experimental Validation: Compare coupling yields with analogs (e.g., 6-methyl vs. 6-acetyl) under identical catalytic conditions .

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